3-Amino-2-cyanopropanoic acid

Description

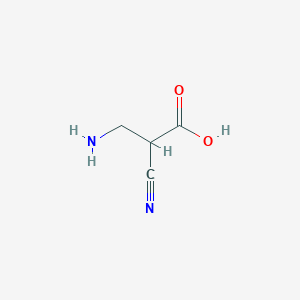

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-1-3(2-6)4(7)8/h3H,1,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOVPXAWSITHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Building Block Applications of 3 Amino 2 Cyanopropanoic Acid Derivatives

Versatility as a Synthetic Intermediate

The trifunctional nature of 3-amino-2-cyanopropanoic acid derivatives makes them exceptionally useful as synthetic intermediates. The interplay between the nucleophilic amino group, the electrophilic and versatile cyano group, and the modifiable carboxylic acid function allows for a multitude of chemical transformations. This versatility enables chemists to employ these compounds in a stepwise or concerted fashion to introduce complexity and build molecular frameworks efficiently.

Reactions Involving the Cyano Group in Carbon-Carbon Bond Formation

The cyano group in this compound derivatives is a key handle for carbon-carbon bond formation. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent acidic α-proton allows for the formation of a stabilized carbanion, which can act as a nucleophile.

One of the notable reactions is the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. beilstein-journals.org While direct application on a monomeric this compound derivative is not a cyclization, this principle highlights the reactivity of the nitrile group in condensation reactions. If this moiety is incorporated into a larger molecule containing another nitrile group, this reaction becomes a powerful tool for ring formation.

Furthermore, the cyano group can participate in various addition reactions. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis, providing a route to more complex carbon skeletons. The cyano group also activates the adjacent methylene (B1212753) group, facilitating condensation reactions.

Transformations of the Amino and Carboxylic Acid Functional Groups

The amino and carboxylic acid groups of this compound derivatives offer a rich landscape for chemical modifications, typical of amino acids. researchgate.net These transformations are crucial for incorporating these building blocks into larger molecules like peptides or for modifying their properties for specific applications.

The amino group can readily undergo N-acylation, N-alkylation, and N-sulfonylation reactions. For peptide synthesis, the amino group can be protected with standard protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to allow for controlled peptide bond formation. nih.gov

The carboxylic acid group can be converted into a variety of derivatives. Esterification is a common transformation, often carried out under acidic conditions with an alcohol. researchgate.net These esters are valuable intermediates themselves. Amide bond formation is another key reaction, which can be achieved by activating the carboxylic acid with coupling reagents followed by reaction with an amine. researchgate.net This is fundamental for the synthesis of peptidomimetics and other amide-containing structures.

Decarboxylation , the removal of the carboxyl group, is another potential transformation, which can be achieved under various conditions, often facilitated by the presence of other functional groups. biosynth.comnih.govmdpi.com This reaction can lead to the formation of β-aminonitriles, which are also valuable synthetic intermediates.

Integration into Complex Organic Structures

The true synthetic utility of this compound derivatives is demonstrated in their ability to serve as scaffolds for the synthesis of more complex and often biologically active molecules. Their pre-installed functional groups are perfectly poised for cyclization reactions, leading to a diverse range of heterocyclic systems and advanced molecular architectures.

Scaffold for the Synthesis of Heterocyclic Compounds

This compound derivatives are excellent precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.gov

Pyridines and Pyridones: The condensation of β-enaminonitriles, which can be derived from this compound derivatives, with 1,3-dicarbonyl compounds or their equivalents is a classical method for the synthesis of substituted pyridines. nih.govresearchgate.net Specifically, 3-cyano-2-pyridones can be synthesized through multicomponent reactions involving ethyl cyanoacetate (B8463686) (a related compound), aldehydes, ketones, and an ammonia (B1221849) source. researchgate.netsciforum.net The structural motif of this compound provides the necessary components for such cyclizations.

Pyrimidines: The reaction of compounds containing a β-amino-α-cyano moiety with amidines is a known route to substituted 4-aminopyrimidines. chim.it The inherent functionality of this compound derivatives makes them suitable substrates for the construction of the pyrimidine (B1678525) ring, a core structure in many biologically active molecules. figshare.com

Pyrazoles: The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) is a fundamental method for pyrazole (B372694) synthesis. chim.itnih.govmdpi.comnih.gov Derivatives of this compound can be transformed into intermediates that possess the required 1,3-dielectrophilic character for cyclization with hydrazines to afford substituted aminopyrazoles. beilstein-journals.org

Pyrroles: Multicomponent reactions involving α-hydroxyketones, primary amines, and oxoacetonitriles can lead to the formation of N-substituted 3-cyanopyrroles. mdpi.com The structural elements of this compound derivatives are analogous to the intermediates formed in such reactions, suggesting their potential as precursors for substituted pyrroles.

The following table summarizes the types of heterocyclic compounds that can be synthesized from precursors structurally related to this compound derivatives.

| Heterocycle | Key Precursor Moiety | Potential Reaction |

| Pyridones | β-Enaminonitrile | Condensation with 1,3-dicarbonyls |

| Pyrimidines | β-Amino-α-cyano | Reaction with amidines |

| Pyrazoles | 1,3-Dielectrophile | Cyclization with hydrazine |

| Pyrroles | β-Amino-α-cyano | Multicomponent reactions |

Precursor for Advanced Molecular Architectures

Beyond simple heterocycles, this compound derivatives can be elaborated into more sophisticated molecular structures, including natural product analogues and peptidomimetics. frontiersin.orgmdpi.com

The incorporation of this non-natural amino acid into peptide chains can induce specific secondary structures and enhance metabolic stability, making it a valuable tool in the design of peptidomimetics . nih.govnih.govnih.gov The cyano group can also serve as a latent carboxylic acid or amine, allowing for post-synthetic modifications of the peptide.

Furthermore, the unique combination of functional groups allows for the use of these derivatives in diversity-oriented synthesis to create libraries of complex molecules for drug discovery. frontiersin.org By systematically varying the substituents on the amino and carboxylic acid groups and by exploiting the reactivity of the cyano group, a wide range of molecular scaffolds can be accessed from this single versatile building block.

Biochemical and Biological Activities of 2 Cyanopropanoic Acid Derivatives

Exploration of Molecular Interactions with Biological Macromolecules

The biological effects of 2-cyanopropanoic acid derivatives are rooted in their interactions with proteins, including enzymes and receptors. The nitrile moiety, in particular, plays a crucial role in these interactions, often acting as a key pharmacophore.

Mechanisms of Enzyme Inhibition by Nitrile-Containing Propanoic Acid Moieties

Nitrile-containing compounds, including derivatives of 2-cyanopropanoic acid, are recognized for their ability to function as enzyme inhibitors through covalent modification of active site residues. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by amino acid side chains, most notably the thiol group of cysteine or the hydroxyl group of serine.

This interaction can be either reversible or irreversible, depending on the specific structure of the inhibitor and the enzyme's active site environment. The formation of a covalent bond can effectively block the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. mdpi.com

| Enzyme | IC50 (nM) | Ki (nM) | kon (103 M-1s-1) | koff (10-3 s-1) |

|---|---|---|---|---|

| Cathepsin K | 1.5 | 0.8 | 52,900 | 4.2 |

| Cathepsin S | 25 | 12 | 1,500 | 18 |

| Cathepsin B | >10,000 | >5,000 | - | - |

| Cathepsin L | 1,200 | 600 | 25 | 15 |

Modulatory Effects on Receptor Systems (e.g., Estrogen Receptor Ligand Activity)

Derivatives of 2-cyanopropanoic acid have also been shown to exert modulatory effects on receptor systems. A significant finding in this area is the development of substituted 2-cyanopropanoic acid derivatives that act as pathway-selective ligands for the estrogen receptor (ER). nih.gov These compounds can inhibit the transcriptional activation of pro-inflammatory genes mediated by NF-κB without exhibiting the proliferative effects typically associated with traditional estrogens. nih.gov

This selective modulation of ER activity highlights the potential of the 2-cyanopropanoic acid scaffold in designing drugs that can uncouple the beneficial anti-inflammatory actions of ER signaling from its proliferative effects. The lead compound from this research, WAY-204688, demonstrated oral activity in preclinical models of inflammatory diseases such as rheumatoid arthritis. nih.gov The interaction of these ligands with the ER is thought to induce a specific conformational change in the receptor that favors the inhibition of NF-κB signaling pathways over the activation of genes that promote cell proliferation. nih.gov

Design and Development of Bioactive Small Molecules

The design of bioactive small molecules based on the 2-cyanopropanoic acid framework relies on a detailed understanding of structure-activity relationships and the influence of stereochemistry on biological recognition.

Structure-Activity Relationship (SAR) Studies for Pharmacological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological potency of 2-cyanopropanoic acid derivatives. These studies systematically modify the chemical structure of a lead compound to identify key features that enhance its biological activity. For instance, in the development of enzyme inhibitors, SAR studies might explore the effects of different substituents on the propanoic acid backbone or the introduction of various functional groups to improve binding affinity and selectivity.

In the case of 3-acylamino-2-aminopropionic acid derivatives, which are structurally related to 3-amino-2-cyanopropanoic acid, SAR studies have revealed that the introduction of lipophilic substituents can be well-tolerated by the target receptor, provided they are separated from the core amino acid structure by a suitable linker. nih.gov This suggests that an additional hydrophobic pocket in the binding site can be exploited to enhance potency. nih.gov

Similarly, SAR studies on other classes of small molecule inhibitors have shown that the position and nature of substituents on aromatic rings can significantly impact activity. For example, in a series of 3-phenylcoumarin-based inhibitors, the inhibitory concentration (IC50) was found to be highly dependent on the substitution pattern of the 3-phenyl ring. frontiersin.org These principles can be applied to the design of novel this compound derivatives with improved pharmacological profiles.

| Compound | Substituent at R1 | Substituent at R2 | IC50 (nM) |

|---|---|---|---|

| Derivative A | -H | -H | >1000 |

| Derivative B | -OCH3 | -H | 150 |

| Derivative C | -H | -Cl | 85 |

| Derivative D | -OCH3 | -Cl | 56 |

Impact of Stereochemistry on Biological Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target, which is typically a chiral macromolecule such as a protein or nucleic acid.

Enantiomers of a chiral drug can exhibit profound differences in their pharmacological activity, with one enantiomer often being significantly more potent than the other. This stereoselectivity arises from the specific spatial requirements of the binding site on the biological target. A well-known example that illustrates this principle is the case of 3-Br-acivicin and its derivatives, where only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This difference in activity was attributed to stereoselective uptake by L-amino acid transport systems and distinct interactions with the target enzyme. nih.gov

The synthesis of enantiomerically pure forms of 3-amino-3-(4-cyanophenyl)propanoic acid has been a focus of research, underscoring the importance of obtaining specific stereoisomers for biological evaluation. researchgate.net The differential activity of stereoisomers can affect not only the potency of a compound but also its absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, the control of stereochemistry is a critical aspect in the design and development of bioactive molecules based on the this compound scaffold.

Potential Roles in Biochemical Pathways (Inferred from related amino acid metabolism)

While the specific metabolic pathways of this compound are not extensively characterized, its potential roles can be inferred from the well-established metabolism of structurally related amino acids. As an amino acid derivative, it is likely to be processed by enzymes involved in amino acid catabolism and anabolism.

The metabolic fate of an amino acid is largely determined by the removal of its α-amino group, typically through transamination or oxidative deamination. nih.gov In a transamination reaction, the amino group of this compound would be transferred to an α-keto acid, such as α-ketoglutarate, to form glutamate (B1630785) and the corresponding α-keto acid of the parent molecule. libretexts.org This reaction is a key entry point into central metabolic pathways. nih.gov

The resulting carbon skeleton, a cyanopropanoic acid derivative, could then enter the citric acid cycle (TCA cycle) for energy production or be used as a precursor for gluconeogenesis or fatty acid synthesis. nih.govfrontiersin.org The specific entry point into the TCA cycle would depend on the exact structure of the carbon skeleton. For example, if it is metabolized to pyruvate, it would be glucogenic. If it is converted to acetyl-CoA or acetoacetyl-CoA, it would be ketogenic.

The amino group, transferred to glutamate, can be further metabolized. Glutamate can be deaminated by glutamate dehydrogenase to release free ammonia (B1221849), which is then detoxified in the liver through the urea (B33335) cycle. nih.gov Alternatively, the nitrogen can be transferred to other molecules for the synthesis of other amino acids, nucleotides, and other nitrogen-containing compounds. nih.govfrontiersin.org

Advanced Analytical Methodologies for Characterization and Quantification of 3 Amino 2 Cyanopropanoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 3-amino-2-cyanopropanoic acid, providing insights into its molecular framework, connectivity, and elemental composition.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons at the α- and β-positions. The methine proton (α-carbon) and the methylene (B1212753) protons (β-carbon) would likely appear as a complex multiplet system due to spin-spin coupling. The chemical shifts would be influenced by the neighboring electron-withdrawing cyano and carboxylic acid groups, and the electron-donating amino group. For a structurally similar compound, β-cyano-L-alanine, the α-proton appears as a triplet at approximately 3.92 ppm, and the β-protons show as a doublet at 3.00 ppm in D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carboxylic carbon, the α-carbon, the β-carbon, and the nitrile carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, in β-cyano-L-alanine, the carboxylic carbon resonates at approximately 171.8 ppm, the nitrile carbon at 117.4 ppm, the α-carbon at 50.8 ppm, and the β-carbon at 20.0 ppm in D₂O. Data for 3-cyanopropanoic acid shows the nitrile carbon at 118.8 ppm and the carboxylic carbon at 175.6 ppm in CDCl₃, which can serve as a reference for the backbone structure.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | α-CH | ~3.5 - 4.5 | Multiplet |

| ¹H | β-CH₂ | ~2.8 - 3.5 | Multiplet |

| ¹³C | C=O | ~170 - 180 | - |

| ¹³C | C≡N | ~115 - 125 | - |

| ¹³C | α-CH | ~45 - 55 | - |

| ¹³C | β-CH₂ | ~20 - 30 | - |

Note: These are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound, enabling the confirmation of its elemental composition. HRMS can also be utilized for identifying and characterizing impurities, even at trace levels.

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. As a β-amino acid, it may exhibit characteristic fragmentation pathways, including the elimination of ammonia (B1221849) and retro-Mannich cleavage. The presence of the cyano group can also lead to specific fragmentation patterns. HRMS analysis of related aminonitriles has been successfully used to confirm their molecular formulas.

**Predicted HRMS Adducts for this compound (C₄H₆N₂O₂) **

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 115.0502 |

| [M+Na]⁺ | 137.0321 |

| [M-H]⁻ | 113.0356 |

Data sourced from PubChem and represents predicted values.

Impurity profiling by HRMS involves the detection and identification of by-products from the synthesis or degradation products. The high mass accuracy of HRMS allows for the determination of the elemental composition of these impurities, which is a critical step in their structural elucidation.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. Due to the polar nature of this compound, reversed-phase HPLC may require the use of polar-endcapped columns or hydrophilic interaction liquid chromatography (HILIC) for adequate retention and separation.

For quantitative analysis and to enhance detection sensitivity, derivatization of the amino group with a chromophoric or fluorophoric reagent is often employed. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC).

Given that this compound is a chiral molecule, chiral HPLC is necessary to separate its enantiomers. This can be achieved using chiral stationary phases (CSPs), such as those based on crown ethers, ligand exchange, macrocyclic glycopeptides, or cinchona alkaloids. The choice of CSP and mobile phase is critical for achieving baseline separation of the D- and L-enantiomers.

Typical HPLC Parameters for Amino Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, HILIC, or Chiral Stationary Phase |

| Mobile Phase | Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol) |

| Detection | UV-Vis (with derivatization), Fluorescence (with derivatization), Mass Spectrometry |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. Therefore, derivatization is a mandatory step to convert the polar functional groups (amino and carboxylic acid) into more volatile and thermally stable moieties.

Common derivatization strategies for amino acids for GC analysis include silylation and alkylation. Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. Alkylation, for instance using methyl chloroformate (MCF), is another effective method.

The resulting volatile derivatives can then be separated on a suitable GC column and detected, often by mass spectrometry (GC-MS), which provides both quantitative data and structural information from the fragmentation patterns of the derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino, carboxylic acid, and cyano groups.

While the crystal structure of this compound is not currently reported in the literature, the structures of many other amino acids and functionalized small organic molecules have been determined. In cases where suitable single crystals are difficult to obtain, powder X-ray diffraction can be a valuable alternative for structural analysis. The structural data obtained from X-ray crystallography is crucial for understanding the solid-state properties of

Theoretical and Computational Investigations of 3 Amino 2 Cyanopropanoic Acid and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous molecular and spectroscopic properties can be derived. For a molecule like 3-amino-2-cyanopropanoic acid, these calculations provide insights into its stability, reactivity, and preferred shapes. d-nb.inforesearchcommons.org

Like other amino acids, this compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements by calculating the potential energy of the molecule as a function of its geometry. Methods like DFT, often using hybrid functionals such as B3LYP, are employed to optimize the geometry of different conformers and determine their relative energies. d-nb.info This process helps identify the lowest-energy structures that the molecule is most likely to adopt.

Furthermore, amino acids can exist as different tautomers, primarily the canonical (neutral) form and the zwitterionic form, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). Quantum chemical calculations can predict the relative stability of these forms. d-nb.inforesearchgate.net While in the gas phase the canonical form is often more stable, in polar solvents like water, the zwitterionic form is typically favored due to better solvation of the charged groups. Computational studies can model these solvent effects, often using a polarizable continuum model (PCM), to predict the predominant tautomeric state under different environmental conditions. The energy barrier for the interconversion between tautomers can also be calculated to understand the dynamics of this equilibrium. nih.gov

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound and its derivatives. By performing calculations on the optimized molecular geometry, researchers can simulate spectra that can be compared with experimental data. nih.govresearchgate.net

Vibrational Spectroscopy : The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed frequencies help in assigning the experimental vibrational bands to specific molecular motions, such as the stretching of the C≡N, C=O, N-H, and O-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized structure, providing a valuable reference for interpreting experimental NMR data. nih.gov

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides information about the molecule's electronic structure and chromophores.

Mass Spectrometry : While not a direct output of quantum calculations, related properties can be predicted. For instance, databases like PubChem provide computationally predicted Collision Cross Section (CCS) values, which are important for ion mobility-mass spectrometry. The CCS is a measure of the ion's size and shape in the gas phase. uni.lu

Below is a table of predicted Collision Cross Section (CCS) values for different adducts of this compound, calculated using the CCSbase prediction model. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 115.05021 | 123.5 |

| [M+Na]⁺ | 137.03215 | 131.7 |

| [M-H]⁻ | 113.03565 | 122.9 |

| [M+NH₄]⁺ | 132.07675 | 142.5 |

| [M+K]⁺ | 153.00609 | 131.9 |

This data is interactive. You can sort and filter the table.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To explore the potential of this compound and its derivatives as biologically active agents, molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques. These methods simulate the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein receptor, providing detailed insights into binding mechanisms and affinities. mdpi.commdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.comekb.eg The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their complementarity and interaction energies. This scoring function provides an estimate of the binding affinity.

Through docking studies, researchers can:

Identify Key Interactions : Visualize the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the amino acid residues of the protein. mdpi.commdpi.com

Predict Binding Affinity : Obtain a numerical score (e.g., in kcal/mol) that ranks different ligands based on their predicted binding strength to the target. nih.gov

Guide Lead Optimization : Understand how modifications to the ligand's structure, such as in derivatives of this compound, might improve binding affinity and selectivity for a specific protein target.

For example, in studies of related cyanopyridine derivatives, docking simulations have been used to predict binding modes within the ATP-binding site of kinases like VEGFR-2 and HER-2, identifying crucial hydrogen bonds and hydrophobic interactions that are key to their inhibitory action. mdpi.com

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, including the protein, the ligand, and surrounding solvent molecules, over a specific time period (from nanoseconds to microseconds). mdpi.comnih.gov

MD simulations are crucial for:

Assessing Complex Stability : By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over time, researchers can assess the stability of the binding pose predicted by docking. A stable complex will show minimal fluctuations in its structure. nih.gov

Analyzing Protein Flexibility : The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of the protein that become more or less flexible upon ligand binding. nih.gov

Observing Conformational Changes : MD simulations can reveal how the binding of a ligand may induce conformational changes in the protein, which can be critical for its biological function (e.g., activation or inhibition). This provides a more realistic and detailed understanding of the binding mechanism than static docking alone. mdpi.com

Cheminformatics and Predictive Modeling for Structure-Activity Relationships (SAR)

Cheminformatics applies computational and informational techniques to solve problems in chemistry, particularly in the context of drug discovery. liverpool.ac.uk A key area of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For derivatives of this compound, a QSAR study would typically involve the following steps:

Data Collection : A dataset of derivatives with experimentally measured biological activity (e.g., enzyme inhibition, antimicrobial activity) is compiled. nih.gov

Descriptor Calculation : A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and physicochemical (e.g., logP) properties. nih.gov

Model Building : Using statistical methods or machine learning algorithms (such as multiple linear regression, support vector machines, or random forests), a mathematical model is created that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not due to chance correlation.

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and testing, thereby accelerating the discovery of new active compounds. nih.gov

Development of Predictive Models for Biological Activity

Predictive models are essential tools in modern drug discovery and computational chemistry, allowing researchers to forecast the biological activity of chemical compounds without the immediate need for laboratory synthesis and testing. For a novel scaffold like this compound, developing such models would be a crucial first step in exploring its therapeutic potential. The primary method for this is the Quantitative Structure-Activity Relationship (QSAR) approach.

A hypothetical QSAR study on this compound derivatives would involve the following steps:

Data Set Assembly: A series of this compound derivatives would first need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding). This provides the essential "training set" of compounds with known activity values.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as lipophilicity (LogP) and molar refractivity.

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. A hypothetical QSAR model might look like:

Biological Activity = c1(Descriptor A) + c2(Descriptor B) - c3(Descriptor C) + ... + Constant

The predictive power of this model is then rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate "test set" of compounds not used in model generation) techniques. A statistically robust model would demonstrate a high correlation coefficient (R²) and predictive R² (Q²).

The resulting validated QSAR model would be invaluable for predicting the activity of yet-to-be-synthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.

In Silico Screening for Novel Derivative Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

For this compound, an in silico screening campaign to design novel derivatives would typically proceed as follows:

Target Identification and Preparation: A biological target of interest (e.g., a specific enzyme implicated in a disease) would be selected. The three-dimensional crystal structure of this target would be obtained from a repository like the Protein Data Bank (PDB). This structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Virtual Library Generation: A virtual library of derivatives of this compound would be created. This is done by computationally modifying the parent structure with a variety of different chemical groups (R-groups) at feasible positions. This can result in a library containing thousands or even millions of virtual compounds.

Molecular Docking: Each compound in the virtual library is then "docked" into the binding site of the target protein using molecular docking software. This process predicts the preferred orientation of the ligand (the derivative) when bound to the protein and estimates the strength of the interaction, typically expressed as a docking score. A lower docking score usually indicates a more favorable binding interaction.

Hit Identification and Refinement: The compounds are ranked based on their docking scores and their predicted interactions with key amino acid residues in the binding site. The top-ranked compounds, or "hits," are then visually inspected and further filtered based on other computational predictions, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to ensure they have drug-like characteristics.

A hypothetical outcome of such a screening is presented in the table below, illustrating how results might be organized to identify promising candidates for synthesis.

| Compound ID | Modification on Parent Structure | Docking Score (kcal/mol) | Key Predicted Interactions |

| ACP-001 | R1 = Phenyl | -7.5 | Hydrogen bond with Ser-152 |

| ACP-002 | R1 = 4-Chlorophenyl | -8.2 | Hydrogen bond with Ser-152, hydrophobic interaction with Leu-98 |

| ACP-003 | R2 = Methylamine | -6.9 | Salt bridge with Asp-210 |

| ACP-004 | R1 = Naphthyl | -9.1 | Pi-stacking with Tyr-101, hydrophobic interaction with Leu-98 |

This process allows researchers to prioritize the synthesis of derivatives like ACP-002 and ACP-004, which are computationally predicted to have the highest affinity for the target, thereby streamlining the drug discovery process.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 3-Amino-2-cyanopropanoic acid and its derivatives is poised to move beyond traditional multi-step methods that often require hazardous reagents and pre-functionalized starting materials. illinois.edu Modern approaches are increasingly focused on efficiency, sustainability, and stereoselectivity.

Emerging strategies that could be applied and refined for this specific compound include:

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the practicality of chemical reactions. For instance, nitrilase enzymes can hydrolyze β-aminonitriles to form the corresponding β-amino acid, a method that is highly efficient for producing β-alanine. nih.gov Similarly, reductases from anaerobic bacteria have been used in the synthesis of related chiral amino acids, suggesting a potential route for the stereoselective synthesis of this compound. rsc.org

Catalytic 'Hydrogen Borrowing': This powerful and waste-free strategy enables carbon-nitrogen bond formation by temporarily "borrowing" hydrogen from an alcohol to form an intermediate aldehyde or ketone, which then reacts with an amine. springernature.com This methodology has been successfully applied to convert bio-derived β-hydroxyl acid esters into β-amino acid esters, presenting a sustainable pathway from renewable feedstocks. springernature.com

Advanced Catalytic Methods: Recent breakthroughs include novel palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines. illinois.edu These methods utilize simple, readily available building blocks and offer more direct synthetic pathways, reducing the number of required chemical transformations. illinois.edu

A comparison of these potential synthetic approaches is detailed in the table below.

| Synthetic Strategy | Key Advantages | Potential Starting Materials | Relevant Research Findings |

| Chemoenzymatic Routes | High stereoselectivity, mild reaction conditions, environmentally friendly. | β-aminonitriles, unsaturated precursors. | Nitrilases show high efficiency in converting nitriles to carboxylic acids; bacterial reductases can produce chiral amino acids. nih.govrsc.org |

| Hydrogen Borrowing | Atom-efficient, waste-free, utilizes renewable feedstocks. | Bio-based β-hydroxyl acids. | A cooperative catalytic system enables the synthesis of β-amino acid esters from β-hydroxyl acid esters. springernature.com |

| Modern Catalysis | Fewer synthetic steps, use of simple building blocks. | Alkenes, Aziridines. | Palladium and Nickel catalysts have opened new intermolecular routes to β-amino acid derivatives. illinois.edu |

Comprehensive Exploration of Novel Biochemical and Enzymatic Interactions

The bifunctional nature of this compound, possessing both a β-amino acid structure and a cyano group, suggests a rich potential for unique interactions with biological systems. While direct studies are limited, research on analogous compounds provides a clear roadmap for future exploration.

The nitrile group is a key pharmacophore in modern drug design. nih.gov It is metabolically robust and rarely undergoes hydrolysis in the body. nih.gov Its primary biochemical role is as a potent hydrogen bond acceptor, often forming critical interactions with amino acid residues like serine or arginine within enzyme active sites. nih.govnih.gov This allows the nitrile to act as a bioisostere for hydroxyl or carboxyl groups, facilitating strong and specific binding to protein targets. nih.gov

A compelling area of investigation is the potential for this compound derivatives to act as enzyme inhibitors. Research on 3-cyano-3-aza-β-amino acid derivatives has shown them to be exceptionally potent inhibitors of human cysteine cathepsins. nih.gov In these inhibitors, the centrally located N-cyano group engages in a covalent-reversible interaction with the cysteine residue in the enzyme's active site, leading to powerful inhibition. nih.gov This suggests that the cyano group in this compound could be similarly targeted to the active sites of cysteine or serine proteases, making it a valuable lead structure for inhibitor design.

Future research should focus on screening this compound and its derivatives against various enzyme classes to identify novel biological targets. In microbial systems, the nitrile group could be a substrate for enzymes like nitrilase or nitrile hydratase, which are involved in nitrile metabolism and could play a role in plant-bacteria interactions. mdpi.com

Integration with Systems Biology Approaches for Network-Level Understanding

Systems biology offers a powerful lens to understand the impact of a novel molecule on an entire biological system, moving beyond the traditional one-molecule, one-target approach. stanford.edu Instead of studying interactions in isolation, systems biology analyzes the complex network of genes, proteins, and metabolites to understand how the system as a whole responds to a perturbation. stanford.edufrontiersin.org

Future research integrating systems biology could involve:

Metabolic Network Analysis: Using techniques like Flux Balance Analysis (FBA) to model how the introduction of this compound perturbs cellular metabolic pathways. frontiersin.org This could identify unexpected enzymatic inhibitions or activations and predict shifts in the production of key metabolites.

Proteomic and Transcriptomic Profiling: Analyzing global changes in protein and gene expression after exposing cells to the compound. This can reveal which cellular pathways and stress responses are activated, providing a holistic view of the molecule's biological impact.

Computational Modeling: Building predictive models of how the compound's structure relates to its network-level effects, aiding in the design of new molecules with specific, predictable impacts on cellular systems.

Rational Design of Next-Generation Chemical Entities with Tuned Biological Properties

Rational design uses a deep understanding of structure-function relationships to intentionally create molecules with desired properties, moving beyond trial-and-error discovery. longdom.org this compound is an excellent starting scaffold for such design, as both its β-amino acid backbone and its cyano group offer distinct advantages for creating next-generation chemical entities.

The β-Amino Acid Advantage: Incorporating β-amino acids into peptides can dramatically alter their properties. β-peptides often adopt stable secondary structures and exhibit significantly enhanced stability against proteolytic enzymes compared to their natural α-peptide counterparts. researchgate.nethilarispublisher.com This makes them ideal for developing peptide-based drugs with improved potency and longer half-lives in the body. hilarispublisher.com Computational methods and NMR spectroscopy can be used to predict and confirm the folding preferences of β-peptides, guiding the rational design of structures with specific shapes and functions. nih.gov

The Nitrile Group as a Design Element: The nitrile group is a valuable tool in medicinal chemistry for fine-tuning a molecule's properties. nih.gov Its small size and linear geometry allow it to fit into constrained binding pockets, while its strong dipole enhances polar interactions and can improve pharmacokinetic profiles like aqueous solubility. nih.gov As demonstrated with cathepsin inhibitors, the cyano group can be precisely positioned to form highly effective interactions with enzyme active sites. nih.gov

Future rational design efforts could leverage these features to develop novel compounds, as outlined in the table below.

| Designed Entity | Rationale | Target Application |

| Proteolytically Stable Peptides | The β-amino acid backbone of this compound confers resistance to degradation by proteases. researchgate.nethilarispublisher.com | Peptide-based therapeutics with improved in-vivo stability. |

| Potent Enzyme Inhibitors | The cyano group can be designed to act as a warhead, forming covalent-reversible or strong hydrogen bonds with active site residues (e.g., cysteine, serine). nih.govnih.gov | Targeted therapies for diseases involving proteases, kinases, or other enzymes. |

| Novel Biomolecular Probes | The unique vibrational signature of the nitrile group could be exploited for spectroscopic studies of protein binding and dynamics. | Tools for basic research in biochemistry and cell biology. |

By combining these strategic advantages, researchers can use this compound as a versatile building block for the rational design of new molecules with precisely tuned biological and pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-cyanopropanoic acid, and how can side reactions be minimized?

- Methodological Answer: The compound can be synthesized via condensation reactions between cyanoacetic acid derivatives and protected amino groups. For example, benzyloxycarbonyl (Cbz) protection of the amino group (as seen in structurally similar compounds) reduces unintended nucleophilic side reactions . Optimize reaction conditions (e.g., pH 7–8, low temperature) to stabilize the cyano group, which is prone to hydrolysis under acidic or alkaline conditions. Use TLC or HPLC to monitor reaction progress and isolate intermediates .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the presence of the amino (-NH), cyano (-CN), and carboxylic acid (-COOH) groups. The cyano group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns .

- IR Spectroscopy: Identify characteristic peaks for -CN (~2200 cm), -NH (~3300 cm), and -COOH (~1700 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .

Advanced Research Questions

Q. How does the cyano group influence the compound’s stability and reactivity in peptide coupling reactions?

- Methodological Answer: The cyano group’s electron-withdrawing nature enhances the electrophilicity of the α-carbon, facilitating nucleophilic attacks in peptide bond formation. However, it also increases susceptibility to hydrolysis. Stabilize the compound by maintaining anhydrous conditions and using coupling agents like DCC (dicyclohexylcarbodiimide). Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and compare results with structural analogs .

Q. What experimental strategies can resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer:

- Controlled pH Studies: Conduct stability assays in buffered solutions (pH 1–12) at 25°C and 37°C. Use HPLC to quantify degradation products (e.g., hydrolysis to 3-aminopropanoic acid).

- Kinetic Analysis: Apply Arrhenius equations to model degradation rates and identify pH-dependent activation energies. Cross-validate with spectroscopic data (e.g., loss of -CN IR peaks) .

- Statistical Reconciliation: Use multivariate analysis to isolate confounding variables (e.g., trace metal ions in buffers) that may explain discrepancies across studies .

Q. How can researchers evaluate this compound’s potential as an enzyme inhibitor?

- Methodological Answer:

- In Vitro Assays: Test inhibitory activity against target enzymes (e.g., proteases) using fluorogenic substrates. Measure IC values and compare with known inhibitors.

- Molecular Docking: Model interactions between the compound’s cyano group and enzyme active sites (e.g., hydrogen bonding with catalytic residues). Software like AutoDock Vina can predict binding affinities .

- Structure-Activity Relationships (SAR): Synthesize analogs with modified cyano/amino groups to identify critical pharmacophores .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across studies?

- Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies and apply random-effects models to account for heterogeneity. Use funnel plots to detect publication bias.

- Sensitivity Testing: Identify outliers via Cook’s distance or leverage plots. Re-analyze data excluding outliers to assess robustness .

- Machine Learning: Train classification models (e.g., random forests) on structural descriptors (e.g., LogP, polar surface area) to predict bioactivity trends .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of fine powders.

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste in designated containers for cyanide-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.